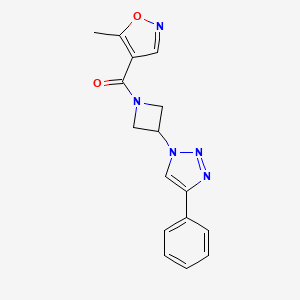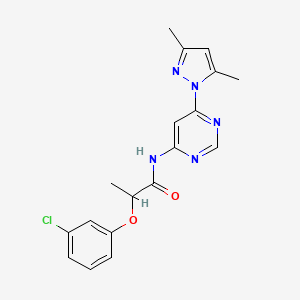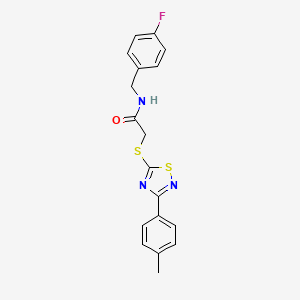![molecular formula C25H20N4O3 B2634285 1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-94-8](/img/structure/B2634285.png)
1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with various substituents attached to it. The 3,4-dimethylphenyl, 6-methoxy, and 4-nitrophenyl groups would all contribute to the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in the molecule. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the nitro group and the methoxy group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
(3,4-dimethylphenyl)ethanone: exhibits potential as a scaffold for designing novel drugs. Researchers have explored its derivatives for their anti-inflammatory, antitumor, and antimicrobial activities. By modifying its structure, scientists can create analogs with improved pharmacological properties .
Anti-Cancer Agents
The pyrazoloquinoline core in this compound has drawn attention due to its anti-cancer properties. Researchers investigate its ability to inhibit specific kinases involved in cancer cell proliferation. By targeting these kinases, novel anti-cancer agents may emerge .
Photophysical Applications
The combination of electron-donating and electron-withdrawing groups in (3,4-dimethylphenyl)ethanone makes it interesting for photophysical studies. Its fluorescence properties can be harnessed for imaging applications, such as fluorescent probes in biological systems .
Organic Light-Emitting Diodes (OLEDs)
The electron-rich pyrazoloquinoline moiety can serve as a building block for OLED materials. Researchers explore its luminescent properties to enhance OLED efficiency and color purity. By incorporating it into device architectures, OLED displays and lighting systems may benefit .
Agrochemicals
The nitro-substituted phenyl group in this compound contributes to its potential as an agrochemical. Researchers investigate its pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides .
Coordination Chemistry
(3,4-dimethylphenyl)ethanone: can act as a ligand in coordination complexes. Its unique structure allows it to form stable complexes with transition metals. These complexes find applications in catalysis, material science, and supramolecular chemistry .
Mécanisme D'action
Target of Action
The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds . They are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
The interaction of quinolines with their targets can lead to changes in the activity of these targets, potentially influencing cellular processes . .
Biochemical Pathways
Quinolines can affect various biochemical pathways depending on their specific targets . For instance, some quinolines are known to inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .
Result of Action
The molecular and cellular effects of “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” would depend on its specific targets and mode of action. Given its classification as a quinoline, it might have potential effects on cell proliferation, signal transduction, or other cellular processes .
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-7-10-19(13-16(15)2)28-25-20-5-4-6-22(32-3)24(20)26-14-21(25)23(27-28)17-8-11-18(12-9-17)29(30)31/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMSMUUJCHZCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)


![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)